TRK-IN-28 Kinase Inhibition Profile: Wild-Type TRK and Resistance Mutant Coverage Comparison
TRK-IN-28 demonstrates a distinct kinase inhibition profile across wild-type TRK and two key resistance mutations compared to the structurally distinct macrocyclic derivative TRK-IN-12. TRK-IN-28 inhibits TRKWT with an IC₅₀ of 0.55 nM, TRKG595R with an IC₅₀ of 25.1 nM, and TRKG667C with an IC₅₀ of 5.4 nM [1]. In contrast, TRK-IN-12 (Compound 9e) exhibits an IC₅₀ of 13.1 nM against TRKG595R but lacks reported data for TRKWT and TRKG667C under identical assay conditions, limiting its utility for experiments requiring full mutational coverage [2].
| Evidence Dimension | Kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | TRKWT: 0.55 nM; TRKG595R: 25.1 nM; TRKG667C: 5.4 nM |
| Comparator Or Baseline | TRK-IN-12: TRKG595R IC₅₀ = 13.1 nM (TRKWT and TRKG667C data not reported) |
| Quantified Difference | TRK-IN-28 exhibits 1.9-fold lower potency against TRKG595R (25.1 nM vs. 13.1 nM) but provides documented coverage of TRKWT (0.55 nM) and TRKG667C (5.4 nM) not available for TRK-IN-12 |
| Conditions | Biochemical kinase inhibition assay; exact assay conditions not fully specified in available vendor datasheets |
Why This Matters
Researchers requiring experimentally validated TRKG667C (xDFG mutation) activity data cannot rely on TRK-IN-12 as a substitute, making TRK-IN-28 the procurement-appropriate choice for xDFG resistance mechanism studies.
- [1] Xu Y, et al. Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. Bioorg Med Chem. 2024;99:117608. View Source
- [2] TargetMol. TRK-IN-12 (Compound 9e) Product Datasheet. TRKG595R IC₅₀ = 13.1 nM. View Source
